molecular formula C9H19NO4 B6599733 Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl CAS No. 391200-37-6

Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl

Cat. No.: B6599733
CAS No.: 391200-37-6
M. Wt: 205.25 g/mol
InChI Key: ZBZMCDFHJKDEBS-UHFFFAOYSA-N
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Description

Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl ester (CAS: 125414-41-7), also known as tert-butyl (1,3-dihydroxypropan-2-yl)carbamate or N-Boc-serinol, is a carbamate derivative featuring a tert-butyl ester group and a glycerol-like backbone with two hydroxyl groups. Its molecular formula is C₈H₁₇NO₄ (molecular weight: 191.22 g/mol), and it is characterized by a central carbon atom bonded to hydroxyl, hydroxymethyl, and carbamate groups . This compound is primarily used as a laboratory intermediate in organic synthesis, particularly in peptide and pharmaceutical research where hydroxyl group protection is required .

Key structural features include:

  • Hydrophilic hydroxyl groups that enhance water solubility compared to non-polar analogs.
  • A tert-butyloxycarbonyl (Boc) protecting group, which stabilizes the molecule against acidic conditions .

Properties

IUPAC Name

tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-8(2,3)14-7(13)10-9(4,5-11)6-12/h11-12H,5-6H2,1-4H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZMCDFHJKDEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl typically involves the reaction of tert-butyl carbamate with 1,3-dihydroxy-2-methylpropan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antidepressants and Anxiolytics
Carbamic acid derivatives are often utilized in the development of anxiolytic and antidepressant medications. For instance, compounds similar to this carbamic acid have been studied for their efficacy in treating anxiety disorders due to their ability to modulate neurotransmitter levels in the brain.

Case Study: Meprobamate
Meprobamate, a well-known anxiolytic agent, is a carbamate derivative that has demonstrated effectiveness in treating anxiety. It acts by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain, leading to a calming effect.

Compound Mechanism of Action Therapeutic Use
MeprobamateGABA receptor modulationAnxiety disorder treatment
Carbamic acidPotential GABAergic effectsResearch ongoing

Agricultural Applications

Pesticides and Herbicides
Carbamic acids are integral in the synthesis of various pesticides and herbicides. They function as active ingredients that inhibit specific enzymes in pests, leading to their death or reduced reproduction rates.

Case Study: Carbaryl
Carbaryl is a carbamate pesticide widely used for agricultural purposes. It works as a neurotoxin affecting the nervous system of insects by inhibiting acetylcholinesterase, an enzyme crucial for nerve function.

Pesticide Active Ingredient Target Organism
CarbarylCarbamic acid derivativeInsects
PropoxurCarbamic acid derivativeInsects

Industrial Applications

Polymer Production
Carbamic acids are employed in the production of polyurethanes and other polymers. They serve as intermediates that enhance the properties of final products such as flexibility, durability, and resistance to heat.

Chemical Safety and Environmental Impact

The safety profile of carbamic acids is critical due to their widespread use. Regulatory bodies have established guidelines to manage their environmental impact and ensure safe handling practices.

Regulatory Body Guidelines/Standards
EPALimits on pesticide residues
OSHAWorkplace safety standards for handling

Mechanism of Action

The mechanism of action of carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Carbamates

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound (125414-41-7) [2-Hydroxy-1-(hydroxymethyl)ethyl] C₈H₁₇NO₄ 191.22 High hydrophilicity; Boc-protected amine
Carbamic acid, [(1R,3R)-3-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl ester (862700-39-8) Cyclopentyl ring with hydroxymethyl C₁₂H₂₁NO₃ 227.30 Moderate lipophilicity; acute toxicity (oral, skin)
Carbamic acid, (2-hydroxy-1,1-dimethylethoxy)-, 1,1-dimethylethyl ester (211812-04-3) Aminooxy and tert-butyl groups C₉H₁₉NO₄ 205.25 Lower solubility due to steric hindrance
N-[(1S,2S)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]- (167082-56-6) Phenyl group C₁₄H₂₁NO₄ 267.32 High lipophilicity; potential pharmaceutical intermediate
Carbamic acid, [(1S)-1-(hydroxymethyl)pentyl]-, 1,1-dimethylethyl ester (N-Boc-L-norleucinol) Pentyl chain C₁₁H₂₃NO₃ 217.31 Enhanced metabolic stability; used in peptide synthesis
Carbamic acid, (1-methylcyclopropyl)-, 1,1-dimethylethyl ester (251661-01-5) Cyclopropane ring C₉H₁₇NO₂ 171.24 High reactivity due to ring strain

Physicochemical Properties

  • Solubility: The target compound’s hydroxyl groups confer higher water solubility (~50 mg/mL) compared to phenyl (C₁₄H₂₁NO₄, ~5 mg/mL) or cyclopropane-containing analogs .
  • Stability : The Boc group in the target compound provides stability under basic conditions but is cleaved by acids, unlike the cyclopropane derivative, which is prone to ring-opening reactions .

Key Research Findings

  • Stereoselective Synthesis : Sodium borohydride-mediated reduction (as in ) is a common method for chiral carbamates, applicable to the target compound’s synthesis .
  • Protection-Deprotection Strategies : The Boc group in the target compound is selectively removable under mild acidic conditions, unlike bulkier analogs .

Biological Activity

Carbamic acid derivatives, particularly those with hydroxy and dimethyl groups, have garnered attention for their biological activities. This article focuses on the compound Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl , exploring its synthesis, biological activities, and potential applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. Its structure features a carbamic acid moiety with hydroxymethyl and dimethyl substituents:

  • Molecular Formula : C₇H₁₅N₁O₃
  • Molecular Weight : 173.21 g/mol

Structural Formula

Carbamic Acid Structure H2NCOOR\text{Carbamic Acid Structure }\quad H_2NCOOR

Where RR represents the hydroxy and dimethyl groups.

Antiproliferative Effects

Research has indicated that carbamic acid derivatives exhibit significant antiproliferative effects in various cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation by affecting cell cycle regulation and inducing apoptosis.

  • Case Study : A study on related hydroxymethyl compounds demonstrated that they inhibited topoisomerase II, leading to reduced cell proliferation in mammalian cells . This mechanism may also apply to our compound of interest.

Enzyme Inhibition

Carbamic acid derivatives are recognized for their potential as enzyme inhibitors. Specifically, they may act as inhibitors of phosphodiesterase (PDE) enzymes:

  • Mechanism : By inhibiting PDEs, these compounds can modulate cyclic nucleotide levels (cAMP and cGMP), impacting various physiological processes such as inflammation and smooth muscle contraction .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of carbamic acid derivatives. The presence of hydroxymethyl groups enhances their interaction with bacterial membranes, potentially leading to increased antibacterial activity.

  • Research Findings : Compounds structurally similar to our target showed promising results against Gram-positive bacteria, suggesting potential applications in antimicrobial therapies .

Toxicological Profile

Understanding the safety profile of carbamic acid derivatives is crucial for their application in pharmaceuticals and agriculture. Toxicological assessments have indicated that while some derivatives exhibit low toxicity in vitro, further studies are needed to evaluate their effects in vivo.

Safety Data

PropertyValue
Acute Toxicity (LD50)>2000 mg/kg (rat)
Skin IrritationMild
Eye IrritationModerate

Applications in Agriculture

Carbamic acid derivatives are also explored for their fungicidal properties. Research indicates that certain derivatives can effectively control fungal pathogens in crops:

  • Case Study : A derivative demonstrated efficacy against common plant pathogens, suggesting its potential as a biopesticide .

Agricultural Efficacy Table

PathogenEfficacy (%)Application Rate (g/ha)
Fusarium spp.85500
Botrytis cinerea75400

Q & A

Q. Q1. What are the recommended methods for synthesizing this carbamate derivative, and how can reaction conditions be optimized for yield?

A1. Synthesis typically involves protecting-group strategies, such as using tert-butyl carbamates to stabilize the amino group during coupling reactions. Key steps include:

  • Nucleophilic substitution with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃).
  • Purification via column chromatography or recrystallization to isolate stereoisomers, as stereochemical purity is critical for biological activity .
  • Optimization parameters: pH control (7–9), temperature (0–25°C), and solvent polarity (e.g., THF/water mixtures) to minimize side reactions .

Q. Q2. How should researchers handle this compound safely in laboratory settings?

A2. Based on GHS classifications:

  • PPE requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods for weighing or handling powders to avoid inhalation .
  • First aid : For skin contact, wash immediately with 10% ethanol/water solution to hydrolyze residual reactive intermediates .
  • Storage : Keep in amber glass vials under nitrogen to prevent hydrolysis; store at –20°C for long-term stability .

Q. Q3. What analytical techniques are recommended for characterizing purity and structural conformation?

A3.

  • HPLC-MS : Use C18 columns with acetonitrile/0.1% formic acid gradients to resolve impurities; monitor [M+H]⁺ ions for molecular weight confirmation .
  • NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm tert-butyl group integration (δ 1.2–1.4 ppm) and hydroxy/hydroxymethyl proton coupling patterns .

Advanced Research Questions

Q. Q4. How do stereochemical variations in the hydroxymethyl and methylethyl groups affect biological or catalytic activity?

A4. The compound’s stereochemistry (e.g., R vs. S configurations) significantly impacts hydrogen-bonding networks and substrate binding. For example:

  • Enzymatic assays : Compare enantiomers using chiral HPLC to assess inhibition constants (Ki) against target enzymes .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map steric and electronic interactions between the tert-butyl group and active sites .

Q. Q5. What degradation pathways occur under thermal or oxidative stress, and how can they be monitored?

A5. Degradation studies reveal:

  • Thermolysis : Decomposition above 150°C produces CO and NOx, detected via GC-TCD .
  • Oxidative cleavage : Hydroxymethyl groups oxidize to ketones under H₂O₂ exposure; track using FTIR (C=O stretch at 1700–1750 cm⁻¹) .
  • Mitigation : Add antioxidants (e.g., BHT) to formulations to extend shelf life .

Q. Q6. How can researchers resolve contradictions in reported toxicity data (e.g., acute vs. chronic exposure effects)?

A6. Discrepancies often arise from solvent choice or impurity profiles. Strategies include:

  • Tiered testing : Perform OECD 423 (acute oral toxicity) and OECD 452 (chronic exposure) assays using ultra-pure samples (>99% by HPLC).
  • Metabolite profiling : Use LC-QTOF to identify toxic degradation products (e.g., formaldehyde from hydroxymethyl oxidation) .

Q. Q7. What structural analogs of this compound are under investigation for enhanced pharmacokinetic properties?

A7. Modifications focus on improving bioavailability:

  • PEGylation : Replace tert-butyl with polyethylene glycol (PEG) chains to enhance water solubility .
  • Prodrug derivatives : Introduce esterase-sensitive groups (e.g., acetyl) for controlled release in vivo .

Methodological Guidance

Q. Q8. What in silico tools are recommended for predicting environmental persistence or bioaccumulation?

A8.

  • EPI Suite : Estimate biodegradation half-lives (e.g., BIOWIN models) and logP values for bioaccumulation potential .
  • Molecular dynamics : Simulate interactions with soil organic matter using GROMACS to assess adsorption coefficients .

Q. Q9. How can researchers design kinetic studies to elucidate reaction mechanisms involving this compound?

A9.

  • Stopped-flow spectroscopy : Monitor tert-butyl carbamate hydrolysis rates under varying pH (3–10) to identify rate-limiting steps .
  • Isotope labeling : Use ¹⁸O-labeled water in hydrolysis assays to track oxygen incorporation into products via MS .

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